molecular formula C42H60N8O7 B2981948 K-Ras ligand-Linker Conjugate 6 CAS No. 2378261-89-1

K-Ras ligand-Linker Conjugate 6

Cat. No.: B2981948
CAS No.: 2378261-89-1
M. Wt: 788.991
InChI Key: BESPBPQQMBNUCA-DHWXLLNHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for K-Ras ligand-Linker Conjugate 6 are not explicitly detailed in available literature. it is likely that the production involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

K-Ras ligand-Linker Conjugate 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

K-Ras ligand-Linker Conjugate 6 is unique due to its specific targeting of K-Ras proteins and its ability to recruit multiple E3 ligases. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPBPQQMBNUCA-DHWXLLNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

789.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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